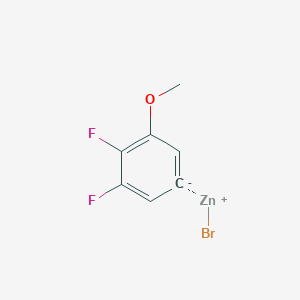
3,4-Difluoro-5-methoxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-5-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a solution of this compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and is often used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3,4-difluoro-5-methoxyphenylzinc bromide typically involves the reaction of 3,4-difluoro-5-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
3,4-Difluoro-5-methoxyphenyl bromide+Zn→3,4-Difluoro-5-methoxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactors and more controlled conditions to ensure high yield and purity. The use of automated systems to handle the reagents and control the reaction parameters is common to maintain consistency and safety.
化学反応の分析
Types of Reactions
3,4-Difluoro-5-methoxyphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules that incorporate the 3,4-difluoro-5-methoxyphenyl group. These products can be used in various applications, including pharmaceuticals and agrochemicals.
科学的研究の応用
3,4-Difluoro-5-methoxyphenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and the development of new drugs.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-difluoro-5-methoxyphenylzinc bromide in chemical reactions involves the transfer of the 3,4-difluoro-5-methoxyphenyl group to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium or nickel, which activates the zinc compound and allows it to react with the target molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
類似化合物との比較
Similar Compounds
3,5-Difluorophenylzinc bromide: Similar in structure but with different substitution patterns on the phenyl ring.
2,5-Difluoro-4-methoxyphenylzinc bromide: Another closely related compound with different substitution positions.
3-Fluoro-4-methoxyphenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness
3,4-Difluoro-5-methoxyphenylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in reactions. The presence of both fluorine and methoxy groups on the phenyl ring can affect the electronic properties of the compound, making it suitable for specific applications in organic synthesis.
特性
分子式 |
C7H5BrF2OZn |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
bromozinc(1+);1,2-difluoro-3-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H5F2O.BrH.Zn/c1-10-6-4-2-3-5(8)7(6)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
WEHNXXWTYCLATK-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
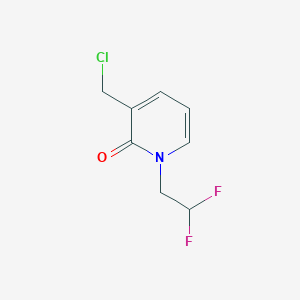
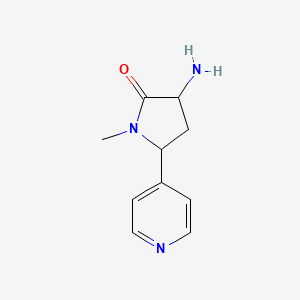
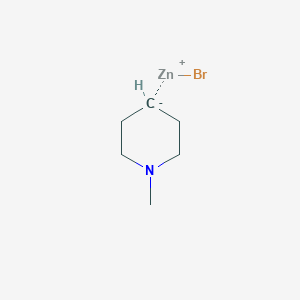
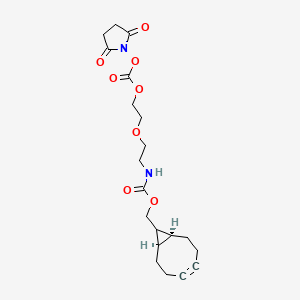
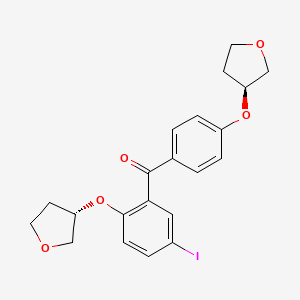
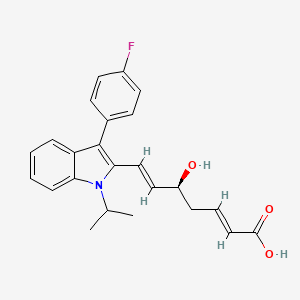
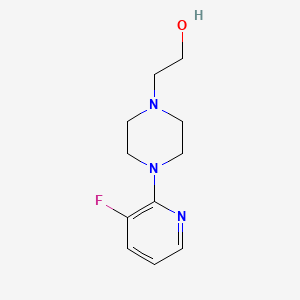
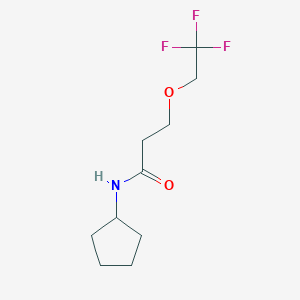
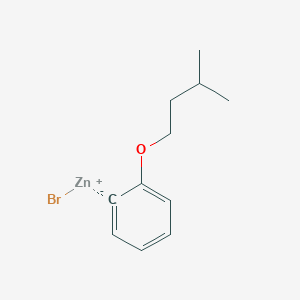
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
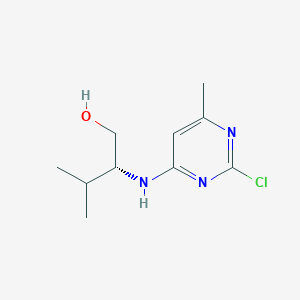
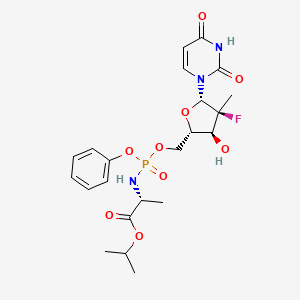
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)
